6-{1-[(1H-indol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core substituted at the 6-position with a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety, further modified by a (1H-indol-5-yl)methyl group. The cyano group at position 3 of the pyridine ring contributes to electronic polarization, influencing solubility and binding interactions.
Properties
IUPAC Name |
6-[1-(1H-indol-5-ylmethyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c22-10-16-2-4-21(24-11-16)26-13-18-6-8-25(20(18)14-26)12-15-1-3-19-17(9-15)5-7-23-19/h1-5,7,9,11,18,20,23H,6,8,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWWGSOFDHZUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)CC4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives have been shown to interact with their targets in a variety of ways, often resulting in the inhibition or activation of the target, leading to a therapeutic effect.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways often involve the targets mentioned above and can result in a variety of downstream effects.
Biological Activity
The compound 6-{1-[(1H-indol-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N4
- Molecular Weight : 348.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the indole moiety .
- Construction of the octahydropyrrolo[2,3-c]pyrrole core .
- Final coupling with the pyridine and carbonitrile groups .
These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For example, studies have shown that certain pyridine derivatives can induce cell cycle arrest in cancer cell lines such as HepG2 and SKOV-3, with some compounds displaying cytotoxicity comparable to established chemotherapeutics like taxol .
The proposed mechanism of action involves:
- Targeting specific enzymes or receptors : The compound likely interacts with molecular targets involved in cancer progression.
- Inducing apoptosis in cancer cells : By modulating signaling pathways, it may trigger programmed cell death.
Inhibition Studies
Inhibition assays have demonstrated that related compounds can effectively inhibit cholinesterases, which are crucial in neurodegenerative diseases such as Alzheimer's . This suggests potential applications in neuropharmacology.
Case Studies
- Cell Cycle Analysis : In vitro studies on HepG2 cells showed that certain analogs of the compound induced G1/M phase arrest, indicating their potential for development as anticancer agents .
- Cholinesterase Inhibition : A study highlighted the effectiveness of similar compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory effects .
Comparative Analysis
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Combines a pyridine ring with a fused, saturated pyrrolo-pyrrole system. This structure balances rigidity and solubility, as the octahydropyrrolo[2,3-c]pyrrole reduces steric hindrance while maintaining a compact scaffold .
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1000340-86-2): Features a pyrrolo[2,3-b]pyridine core with a methyl and cyano group. The unsaturated core increases aromaticity but limits flexibility compared to the target compound’s saturated bicyclic system .
- 7-Substituted-5-(1H-Indol-3-yl)tetrazolopyrimidine-6-carbonitrile : Contains a tetrazolopyrimidine core, which introduces a high density of nitrogen atoms. This enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the target’s pyrrolo-pyrrole-pyridine framework .
Substituent Effects
| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyrrolo-pyrrole-pyridine | (1H-Indol-5-yl)methyl, cyano | C22H24N5 | 358.47 |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Pyrrolo-pyridine | Methyl, cyano | C9H7N3 | 157.17 |
| 7-Substituted-5-(1H-Indol-3-yl)tetrazolopyrimidine-6-carbonitrile | Tetrazolopyrimidine | Indol-3-yl, cyano | ~C12H7N7 | ~257.23 (estimated) |
- Indole Positional Isomerism: The target compound’s indol-5-yl group contrasts with the indol-3-yl substitution in ’s tetrazolopyrimidine analog.
- Cyano Group Placement: All compounds include a cyano group, but its position on pyridine (target) vs. tetrazolopyrimidine () affects dipole moments and solubility.
Hydrogen-Bonding and Crystallinity
The indole N-H group in the target compound enables hydrogen bonding, a critical factor in crystal packing and solubility. highlights that such interactions can dictate aggregation behavior and stability.
Pharmacological Implications
While cytotoxic data for the target compound are unavailable, structural analogs like the tetrazolopyrimidine derivatives in demonstrate cytotoxic activity, suggesting that the target’s indole and cyano groups may similarly enhance bioactivity. The saturated pyrrolo-pyrrole system could improve metabolic stability compared to unsaturated cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
